N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-14-7-8-15(2)20-19(14)23-22(29-20)24-21(26)17-9-11-18(12-10-17)30(27,28)25-13-5-4-6-16(25)3/h7-12,16H,4-6,13H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNNBOAFESWTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with a suitable precursor, such as 4,7-dimethyl-1,3-benzothiazole, through cyclization reactions involving sulfur and nitrogen sources.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.
Amidation: Coupling the sulfonylated intermediate with 2-methylpiperidine to form the final benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the compound's anticancer properties through various assays. The following table summarizes its cytotoxic effects on selected cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| WM115 (Melanoma) | 15.0 | DNA damage and cell cycle arrest |
The IC50 values indicate the concentration required to inhibit 50% of cell viability after a specific exposure time. Mechanisms include apoptosis induction and DNA damage assessment using assays like the EpiQuick in situ DNA damage assay kit .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. The results from antimicrobial screening are presented in the following table:
| Compound | Minimum Inhibitory Concentration (MIC) µM | Target Organisms |
|---|---|---|
| N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide | 1.27 - 5.08 | Gram-positive: Bacillus subtilis, Staphylococcus aureus |
| 2.54 - 5.08 | Gram-negative: Escherichia coli, Salmonella typhi, Klebsiella pneumoniae |
These findings suggest that the compound has significant potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Evaluation
In a study focusing on colorectal carcinoma (HCT116), synthesized analogues were evaluated for their anticancer activity using the Sulforhodamine B assay. The most potent compounds exhibited IC50 values lower than that of standard drugs like 5-Fluorouracil (IC50 = 9.99 µM). For instance, one compound demonstrated an IC50 value of 4.53 µM, indicating superior efficacy .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of derivatives related to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide against various pathogens. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics, highlighting their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Sulfonyl Benzamides: Compounds such as sulfasalazine and celecoxib.
Uniqueness
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives and sulfonyl benzamides.
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
- Methylation : Methylation reactions introduce two methyl groups at the 4 and 7 positions of the benzothiazole ring.
- Sulfonylation : The sulfonyl group is added by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base.
- Amidation : The final step involves coupling the sulfonylated benzothiazole with 4-aminobenzamide to yield the target compound.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies indicate that compounds within this class exhibit significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 µg/mL |
| This compound | Escherichia coli | 25 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents .
Anti-inflammatory and Analgesic Activities
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory and analgesic activities. Experimental models have demonstrated that this compound can significantly reduce inflammation markers in vivo and alleviate pain responses in animal models .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for their survival and replication.
- Receptor Modulation : It could modulate receptors involved in inflammatory pathways, thereby reducing inflammation and pain.
- Cellular Interaction : The compound's structure allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets .
Case Studies
A recent study evaluated the efficacy of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with existing antibiotics .
Another investigation focused on its analgesic properties through a model of acute inflammation. The compound significantly reduced edema and pain response compared to control groups, indicating its potential for further development as an anti-inflammatory drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves nucleophilic substitution and coupling reactions. For example, sulfonyl chloride intermediates can react with substituted amines under reflux in acetonitrile with K₂CO₃ as a base (see analogous procedures in ). Optimization should include factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity . Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR to verify substituent positions and piperidine/benzothiazole ring conformations (see for analogous benzothiazole derivatives).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- Elemental analysis (C, H, N, S) to validate purity .
Q. What solvents and purification methods are suitable for isolating this compound?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile, DMF) are effective for reactions involving sulfonamide linkages. Post-synthesis, precipitation using ice-cold water followed by recrystallization (e.g., ethanol/water mixtures) enhances purity. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) resolves byproducts .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of the sulfonyl-piperidine moiety in this compound?
- Methodological Answer : Employ density functional theory (DFT) to model sulfonamide bond dissociation energies and torsional strain in the piperidine ring. Molecular dynamics simulations (MD) assess conformational flexibility in solvated environments. ICReDD’s reaction path search methods () integrate quantum chemical calculations with experimental validation, enabling targeted optimization of reaction pathways .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer :
- Dose-response curves across multiple assays (e.g., fluorometric vs. colorimetric) to identify assay-specific artifacts.
- Molecular docking studies (AutoDock Vina, Schrödinger Suite) evaluate binding mode consistency with enzyme active sites (see ’s approach for benzothiazole derivatives).
- Meta-analysis of replicate experiments using ANOVA to distinguish biological variability from methodological errors .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for the 4,7-dimethyl-benzothiazole core?
- Methodological Answer :
- Analog synthesis : Systematically vary substituents (e.g., methyl → ethyl, halogens) on the benzothiazole ring.
- Free-Wilson analysis or Hansch QSAR models correlate substituent physicochemical properties (logP, molar refractivity) with bioactivity.
- Crystallography (X-ray/SC-XRD) resolves 3D conformations to identify steric/electronic interactions ( provides analogous structural workflows) .
Q. What methodologies assess the compound’s metabolic stability and potential toxicity in preclinical studies?
- Methodological Answer :
- In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂).
- AMES test for mutagenicity and hERG channel binding assays for cardiotoxicity.
- ADMET prediction tools (e.g., SwissADME, ProTox-II) prioritize derivatives with favorable pharmacokinetic profiles .
Methodological Resources
- Experimental Design : Use fractional factorial designs () to minimize trials while testing variables like pH, temperature, and reagent ratios .
- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS, PubChem) and apply statistical outlier tests (Grubbs’ test) to eliminate erroneous data points .
- Computational Tools : Gaussian 16 for DFT, GROMACS for MD, and PyMOL for visualizing docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
